molecular formula C8H6F2O4S B2614860 Methyl 2-fluoro-4-(fluorosulfonyl)benzoate CAS No. 1909313-75-2

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Cat. No.: B2614860
CAS No.: 1909313-75-2
M. Wt: 236.19
InChI Key: MVZNEFRVGUWAFO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6F2O4S. It is characterized by the presence of both fluorine and fluorosulfonyl groups attached to a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-(fluorosulfonyl)benzoate typically involves the fluorosulfonylation of methyl 2-fluorobenzoate. One common method includes the reaction of methyl 2-fluorobenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorosulfonyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its applications in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is unique due to the presence of both fluorine and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo a variety of chemical reactions and its utility in multiple scientific fields make it a valuable compound for researchers .

Properties

IUPAC Name

methyl 2-fluoro-4-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNEFRVGUWAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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